1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea
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Overview
Description
The compound “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is related to your query . It has a CAS Number of 3130-75-4 and a molecular weight of 233.22 . It’s a solid at room temperature .
Synthesis Analysis
A related compound, “2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid”, was synthesized by heating it with SOCl2 to reflux for 2 hours. Br2 was added slowly during 4 hours while heating was continued .
Molecular Structure Analysis
The InChI Code for “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is 1S/C12H11NO4/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15) .
Physical And Chemical Properties Analysis
The compound “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is a solid at room temperature .
Mechanism of Action
Target of Action
It is known that compounds with an isoindoline nucleus, such as 1-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The presence of the isoindoline nucleus and carbonyl groups at positions 1 and 3 in the compound structure may play a crucial role in its interactions with target proteins .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
Advantages and Limitations for Lab Experiments
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has low toxicity towards non-target organisms, making it a safer alternative to traditional herbicides. However, one limitation is that the mechanism of action is not fully understood, making it difficult to optimize its efficacy. Another limitation is that it may have limited solubility in certain solvents, making it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea. One direction is to further investigate its potential applications in the field of medicine. Studies could focus on optimizing its efficacy as an anticancer agent and investigating its potential use in combination with other drugs. Another direction is to further investigate its potential applications in the field of agriculture. Studies could focus on optimizing its efficacy as a herbicide and investigating its potential use in combination with other herbicides. Finally, studies could focus on further understanding the mechanism of action of this compound, which could lead to the development of more effective derivatives.
Synthesis Methods
The synthesis of 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea involves the reaction of 1,3-di-p-tolylurea with 4-(1,3-dioxoisoindolin-2-yl)butyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea has been found to have potential applications in various fields of scientific research. In the field of medicine, it has been studied for its anticancer properties. Studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In the field of agriculture, it has been studied for its herbicidal properties. This compound has been found to be effective against a wide range of weed species, making it a potential alternative to traditional herbicides. In the field of materials science, this compound has been studied for its use as a polymer stabilizer. It has been found to be effective in improving the thermal stability and mechanical properties of polymers.
Safety and Hazards
properties
IUPAC Name |
1-[4-(1,3-dioxoisoindol-2-yl)butyl]-1,3-bis(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-9-13-21(14-10-19)28-27(33)29(22-15-11-20(2)12-16-22)17-5-6-18-30-25(31)23-7-3-4-8-24(23)26(30)32/h3-4,7-16H,5-6,17-18H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOFSWAOJRANOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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